molecular formula C32H53N2O12P B8222521 1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine

1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine

Cat. No.: B8222521
M. Wt: 688.7 g/mol
InChI Key: XOCHZRRLIIQGMZ-GDLZYMKVSA-N
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Description

1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine is a synthetic phospholipid derivative. It is commonly used as a substrate in enzymatic assays, particularly for lipoprotein-associated phospholipase A2 (Lp-PLA2) activity. This compound is significant in biochemical research due to its role in studying enzyme kinetics and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine involves the esterification of glycerophosphocholine with myristic acid and 4-nitrophenylsuccinic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of ester bonds. The reaction conditions often include anhydrous solvents like dichloromethane and a controlled temperature environment to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and high purity. The final product is usually purified through chromatographic techniques and characterized using spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine primarily undergoes hydrolysis reactions catalyzed by phospholipase enzymes. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by phospholipase A2, typically in an aqueous buffer solution at physiological pH.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.

Major Products Formed

    Hydrolysis: Produces 4-nitrophenol and lysophosphatidylcholine.

    Oxidation: May yield oxidized derivatives of the nitrophenyl group.

    Reduction: Results in reduced forms of the nitrophenyl group.

Scientific Research Applications

1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a model substrate to study enzyme kinetics and mechanisms.

    Biology: Helps in understanding the role of phospholipases in cellular processes and diseases.

    Medicine: Utilized in diagnostic assays to measure Lp-PLA2 activity, which is a biomarker for cardiovascular diseases.

    Industry: Employed in the development of enzyme-based assays and diagnostic kits.

Mechanism of Action

The compound acts as a substrate for lipoprotein-associated phospholipase A2 (Lp-PLA2). The enzyme hydrolyzes the ester bond at the sn-2 position, releasing 4-nitrophenol, which can be quantitatively measured. This reaction is crucial for studying the enzyme’s activity and its role in lipid metabolism and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Myristoyl-2-(4-nitrophenylsuccinyl)-phosphatidylcholine
  • 1-Palmitoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine
  • 1-Stearoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine

Uniqueness

1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and the presence of a nitrophenyl group, which makes it an ideal substrate for spectrophotometric assays. Its structure allows for precise measurement of enzymatic activity, making it highly valuable in biochemical research.

Properties

IUPAC Name

[(2R)-2-[4-(4-nitrophenoxy)-4-oxobutanoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O12P/c1-5-6-7-8-9-10-11-12-13-14-15-16-30(35)42-25-29(26-44-47(40,41)43-24-23-34(2,3)4)46-32(37)22-21-31(36)45-28-19-17-27(18-20-28)33(38)39/h17-20,29H,5-16,21-26H2,1-4H3/t29-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCHZRRLIIQGMZ-GDLZYMKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N2O12P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine
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1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine
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1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine
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1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine

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